4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride
Description
4H,5H,6H-Thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride (CAS: 2126161-81-5) is a heterocyclic compound featuring a fused thiophene-pyrrole ring system. Its molecular formula is C₈H₁₀ClNO₂S, with a molecular weight of 219.69 g/mol and a purity of ≥95% . The compound is marketed as a versatile small-molecule scaffold for laboratory applications, particularly in medicinal chemistry and drug discovery. Its hydrochloride salt form enhances stability and solubility, making it suitable for synthetic modifications .
Properties
Molecular Formula |
C7H8ClNO2S |
|---|---|
Molecular Weight |
205.66 g/mol |
IUPAC Name |
5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H7NO2S.ClH/c9-7(10)5-1-4-2-8-3-6(4)11-5;/h1,8H,2-3H2,(H,9,10);1H |
InChI Key |
UCMBRFLUVIVVRP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)SC(=C2)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride typically involves the functional thieno-annulation of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or its ethyl ester, followed by hydrolysis of ester groups . Another method involves the acylation of 4-substituted 4H-thieno[3,2-b]pyrrole-5-carbohydrazides with various acyl chlorides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the original compound.
Scientific Research Applications
4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an inhibitor of KDM1A and LSD1 demethylases, which are targets in oncology.
Materials Science: The compound is used in the synthesis of conjugated polymers for photovoltaic applications.
Biological Research: It is investigated for its role in regulating gene transcription through the inhibition of histone demethylation.
Mechanism of Action
The mechanism of action of 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as KDM1A and LSD1 demethylases. These enzymes regulate DNA methylation, and their inhibition can lead to changes in gene expression, which is particularly relevant in cancer therapy .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thieno-Pyrrole Derivatives
a) Methyl 3-Amino-4H,5H,6H-Thieno[2,3-c]pyrrole-2-carboxylate Dihydrochloride
- Structure: Differs by an amino (-NH₂) substituent at position 3 and a methyl ester group.
- Molecular Formula : C₈H₁₂Cl₂N₂O₂S (dihydrochloride salt) .
- Applications: The amino group enables further functionalization (e.g., peptide coupling), making it valuable for combinatorial chemistry .
b) 5-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-Thieno[2,3-c]pyrrole-2-carboxylic Acid
Pyrrolo[2,3-c]pyridine Carboxylic Acids
Data Table: Key Properties of Compared Compounds
Research Findings and Key Differences
Pharmacological Relevance
- Thieno-pyrroles are preferred for CNS-targeting drugs due to sulfur’s lipophilicity, improving blood-brain barrier penetration . Pyrimidine derivatives, however, are more common in antivirals due to their planar structure .
Biological Activity
4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity based on available research findings, including structure-activity relationships (SAR), case studies, and relevant data tables.
The compound's chemical properties are crucial for understanding its biological activity. Below is a summary of its basic chemical characteristics:
| Property | Value |
|---|---|
| Common Name | 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride |
| CAS Number | 2050041-91-1 |
| Molecular Formula | C7H8ClNO2S |
| Molecular Weight | 205.66 g/mol |
Research indicates that derivatives of thieno[2,3-c]pyrrole compounds exhibit various biological activities, primarily through their interaction with specific molecular targets. One notable target is the MmpL3 protein in Mycobacterium tuberculosis, which plays a critical role in mycolic acid biosynthesis. Compounds designed with this scaffold have shown promising anti-tuberculosis (anti-TB) activity.
Structure-Activity Relationships (SAR)
A study focusing on pyrrole-2-carboxamide derivatives demonstrated that modifications to the thieno[2,3-c]pyrrole structure can significantly enhance biological activity. For instance:
- Bulky substituents : The introduction of bulky groups improved anti-TB activity significantly.
- Electron-withdrawing groups : These groups were found to enhance potency against drug-resistant strains of M. tuberculosis.
Table 1 summarizes key findings from SAR studies:
| Compound | Modification | MIC (μg/mL) | Activity |
|---|---|---|---|
| Compound 1 | No modification | >64 | Weak anti-TB activity |
| Compound 5 | Adamantyl group | <0.016 | Strong anti-TB activity |
| Compound 19 | CF3 group | >64 | Reduced activity |
Case Studies
Several case studies highlight the efficacy of thieno[2,3-c]pyrrole derivatives in various biological contexts:
- Anti-Tuberculosis Activity : A series of pyrrole derivatives were tested against M. tuberculosis H37Rv. Compound 5 exhibited a significant reduction in MIC values compared to other compounds in the series, indicating its potential as a lead compound for further development.
- Anticancer Properties : Preliminary studies have suggested that thieno[2,3-c]pyrrole derivatives may also possess anticancer properties. In vitro tests showed antiproliferative effects against various human tumor cell lines with IC50 values ranging from nanomolar to micromolar concentrations.
Research Findings
Recent advancements in drug design have focused on optimizing the thieno[2,3-c]pyrrole scaffold for enhanced biological activity. Notably:
- Inhibition of Mycolic Acid Biosynthesis : Compounds targeting MmpL3 have demonstrated significant inhibition of mycolic acid production in M. smegmatis, correlating with their anti-TB efficacy.
- Low Cytotoxicity : Many derivatives have been shown to have low cytotoxicity (IC50 > 64 μg/mL), making them suitable candidates for further pharmacological development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
